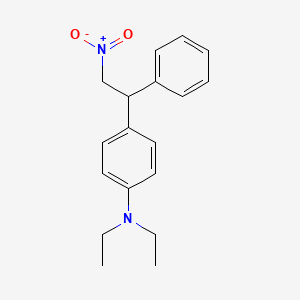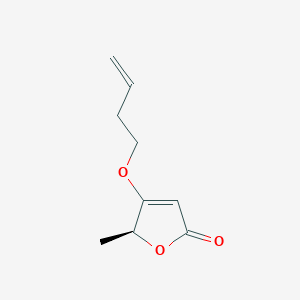
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- is a chemical compound known for its unique structure and properties It belongs to the furanone family, which is characterized by a five-membered lactone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- typically involves the reaction of 4-hydroxy-3-methyl-2-butenyl derivatives with appropriate reagents. One common method includes the use of 1,4-dihydroxybenzene and butenol to generate 4-(3-butenyloxy) benzyl alcohol, which is then subjected to carboxylation to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- has several scientific research applications:
作用機序
The mechanism of action of 2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in fungi . The exact molecular targets and pathways can vary depending on the specific application.
類似化合物との比較
Similar Compounds
4-(3-Butenyloxy)benzoic Acid: This compound shares a similar structure and is used in similar applications.
4-Methoxyphenyl 4’-(3-butenyloxy)benzoate: Another related compound with applications in organic synthesis and research.
Uniqueness
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- is unique due to its specific structural features and the resulting chemical properties
特性
CAS番号 |
828916-61-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
(2S)-3-but-3-enoxy-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-11-8-6-9(10)12-7(8)2/h3,6-7H,1,4-5H2,2H3/t7-/m0/s1 |
InChIキー |
BEIQQQIMSIGXJM-ZETCQYMHSA-N |
異性体SMILES |
C[C@H]1C(=CC(=O)O1)OCCC=C |
正規SMILES |
CC1C(=CC(=O)O1)OCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
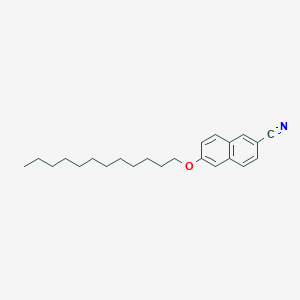
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
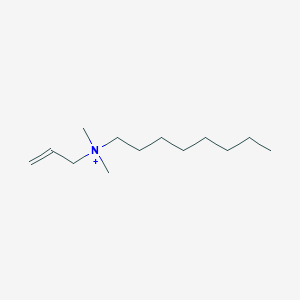
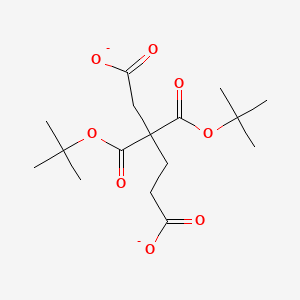
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
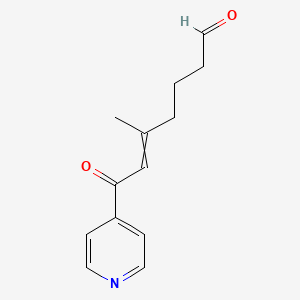
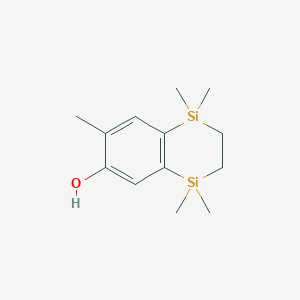
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)


